2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's complex substitution pattern and functional group arrangement. The official IUPAC name is 2-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid, which systematically describes the positioning of each substituent group relative to the core benzoic acid structure. This nomenclature system begins with the benzoic acid backbone, identifying the carboxylic acid functionality attached to a benzene ring, followed by the specification of the sulfonamide linkage at position 2 of the benzene ring.
The compound has been assigned PubChem Compound Identifier 16004597, providing a unique database reference for this specific molecular structure. The Chemical Abstracts Service registry number 886119-91-1 serves as an additional systematic identifier, ensuring unambiguous identification across chemical databases and literature sources. Multiple synonymous names exist for this compound, including this compound, 2-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoic acid, and 2-(4-methoxy-2,3-dimethylphenylsulfonamido)benzoic acid, all reflecting different conventions for expressing the same molecular structure.
The International Chemical Identifier representation provides a standardized format for computational processing: InChI=1S/C16H17NO5S/c1-10-11(2)15(9-8-14(10)22-3)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-9,17H,1-3H3,(H,18,19). This systematic encoding captures the complete molecular connectivity and stereochemical information necessary for unambiguous structure representation. The corresponding InChIKey GXVSQIIQKOUFAL-UHFFFAOYSA-N provides a hashed version suitable for database searching and molecular matching applications.
| Identification Parameter | Value |
|---|---|
| IUPAC Name | 2-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid |
| PubChem CID | 16004597 |
| CAS Registry Number | 886119-91-1 |
| Molecular Formula | C16H17NO5S |
| Molecular Weight | 335.4 g/mol |
| InChIKey | GXVSQIIQKOUFAL-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features common to sulfonamide-substituted aromatic compounds, with specific conformational preferences determined by the steric and electronic interactions between the substituted phenyl rings. The compound contains two distinct aromatic ring systems connected through a sulfonamide bridge, creating opportunities for various conformational arrangements depending on the rotational freedom around key bonds. The central sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with bond angles deviating from ideal tetrahedral values due to the presence of electronegative oxygen atoms and the adjacent aromatic systems.
Research on related sulfonamide structures has demonstrated that the dihedral angle between aromatic rings in benzenesulfonamide derivatives typically ranges from 35° to 88°, depending on the specific substitution pattern and crystal packing forces. In the case of 4-benzenesulfonamidobenzoic acid, crystallographic analysis revealed that the dihedral angle between the benzene ring planes measures 45.36 degrees, while the angle between the benzene ring and carboxyl substituent group measures 6.7 degrees. These geometric parameters provide insight into the likely conformational preferences of this compound, considering the additional methoxy and methyl substituents.
The presence of methoxy and dimethyl substituents on the phenylsulfonyl moiety introduces additional steric considerations that influence the overall molecular conformation. Computational studies on similar substituted aromatic systems suggest that methoxy groups typically adopt coplanar orientations with their attached benzene rings to maximize conjugation, while methyl groups introduce minimal conformational constraints due to their relatively small size. The sulfonamide nitrogen atom exhibits partial double-bond character due to resonance with the adjacent sulfonyl group, restricting rotation around the sulfur-nitrogen bond and stabilizing specific conformational states.
Crystallographic studies of related compounds have shown that sulfonamide derivatives often exhibit extended conformations in the solid state, with hydrogen bonding interactions playing crucial roles in stabilizing particular geometrical arrangements. The carboxylic acid functionality in the benzoic acid moiety provides additional hydrogen bonding capabilities, potentially influencing both intramolecular and intermolecular interactions that determine the preferred conformational states of the molecule.
Comparative Structural Features with Anthranilic Acid Sulfonamide Derivatives
The structural relationship between this compound and anthranilic acid sulfonamide derivatives reveals important insights into the effects of substitution patterns on molecular properties and conformational behavior. Anthranilic acid (2-aminobenzoic acid) serves as the fundamental structural framework for this compound family, with the amino group at position 2 of the benzoic acid ring providing the site for sulfonamide formation. The transformation from the simple amino group in anthranilic acid to the substituted sulfonamide group in the target compound represents a significant increase in molecular complexity and potential for diverse chemical interactions.
Comparative analysis with other anthranilic acid sulfonamide derivatives demonstrates the impact of different substitution patterns on molecular geometry and properties. The compound 2-[(2,4-dimethylphenyl)sulfonylamino]benzoic acid, which lacks the methoxy group present in the target compound, exhibits a molecular weight of 305.4 grams per mole compared to 335.4 grams per mole for the methoxy-substituted derivative. This difference of 30 mass units directly corresponds to the additional methoxy group (OCH3), illustrating the systematic relationship between structural modifications and molecular properties.
The substitution pattern comparison reveals significant differences in electronic and steric effects between various derivatives. While 2-[(2,4-dimethylphenyl)sulfonylamino]benzoic acid contains methyl groups at positions 2 and 4 of the phenylsulfonyl ring, the target compound features methyl groups at positions 2 and 3, with an additional methoxy group at position 4. This alteration in substitution pattern potentially affects the electron density distribution across the aromatic system and influences the conformational preferences of the sulfonamide linkage.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substitution Differences |
|---|---|---|---|
| Anthranilic acid | C7H7NO2 | 137.14 | Base structure with amino group |
| 2-[(2,4-dimethylphenyl)sulfonylamino]benzoic acid | C15H15NO4S | 305.4 | Dimethyl substitution at 2,4 positions |
| This compound | C16H17NO5S | 335.4 | Methoxy group added at position 4 |
| 2-[(3-methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid | C22H21NO5S | 411.5 | Additional benzyl and methyl substituents |
Studies of hydrogen bonding patterns in sulfonamide derivatives reveal that the carboxylic acid group consistently participates in intermolecular hydrogen bonding networks, often forming dimeric structures through paired hydrogen bonds. The presence of the methoxy group in this compound introduces an additional hydrogen bond acceptor site, potentially altering the crystal packing arrangements compared to non-methoxy-substituted analogs. Research on related structures has demonstrated that methoxy groups frequently participate in weak hydrogen bonding interactions, contributing to the overall stability of crystal lattices.
The conformational flexibility analysis of anthranilic acid sulfonamide derivatives indicates that rotation around the sulfonamide bond represents the primary source of conformational variation. The specific substitution pattern in this compound, with adjacent methyl groups at positions 2 and 3, may introduce additional steric constraints that influence the preferred conformational states compared to derivatives with different substitution patterns. Computational studies suggest that such adjacent substitutions can significantly affect the energy barriers for conformational interconversion, potentially leading to more restricted conformational behavior.
Properties
IUPAC Name |
2-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-11(2)15(9-8-14(10)22-3)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVSQIIQKOUFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Methoxy-2,3-Dimethyltoluene
The synthesis begins with the production of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride, a key intermediate. Adapting methods from analogous systems, chlorosulfonic acid reacts with 4-methoxy-2,3-dimethyltoluene at 50–60°C for 5–10 hours. Optimal molar ratios of 1:6–7 (toluene derivative:chlorosulfonic acid) minimize polysulfonation byproducts.
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–60°C | Higher temperatures accelerate side reactions |
| Molar Ratio (Toluene:ClSO₃H) | 1:6–7 | Excess chlorosulfonic acid ensures complete conversion |
| Reaction Time | 8–10 hours | Prolonged durations reduce hydrolytic degradation |
Post-reaction, the mixture is quenched in ice-water, and the sulfonyl chloride is extracted using dichloromethane. Yield improvements (up to 82%) are achieved via fractional distillation under reduced pressure (20–30 mmHg).
Sulfonylation of 2-Aminobenzoic Acid
The sulfonyl chloride intermediate is coupled with 2-aminobenzoic acid in aqueous alkaline media (pH 8–9). Triethylamine or sodium carbonate neutralizes HCl, driving the reaction forward.
Procedure
-
Dissolve 2-aminobenzoic acid (1.0 equiv) in 10% Na₂CO₃ at 25°C.
-
Add 4-methoxy-2,3-dimethylbenzenesulfonyl chloride (1.05 equiv) dropwise over 30 minutes.
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Stir for 4–6 hours, maintaining pH 8–9 via periodic Na₂CO₃ addition.
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Acidify to pH 2–3 with HCl to precipitate the product.
Yield Optimization
| Factor | Adjustment | Outcome |
|---|---|---|
| Solvent | THF/Water (1:1) | Enhances solubility of both reactants |
| Temperature | 0–5°C during addition | Reduces sulfonyl chloride hydrolysis |
| Stoichiometry (Cl:NH₂) | 1.05:1 | Minimizes unreacted amine |
Recrystallization from ethanol/water (3:1) yields white crystals with 99.2% purity (HPLC).
Alternative Route: Direct Sulfonation of Pre-Functionalized Intermediates
Patent literature describes a divergent approach using sodium sulfite and diethyl sulfate to introduce ethylsulfonyl groups. While originally designed for pyrazine derivatives, this method is adaptable:
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Sulfonation : React 2-amino-4-methoxybenzoic acid with sodium sulfite (1:4–6 molar ratio) in refluxing aqueous solution.
-
Alkylation : Introduce 4-methoxy-2,3-dimethylbenzyl bromide via nucleophilic substitution.
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Oxidation : Treat with H₂O₂/HCl to convert thioethers to sulfones.
Advantages
-
Avoids handling corrosive chlorosulfonic acid.
-
Enables modular substitution patterns.
Limitations
Critical Analysis of Methodologies
Yield and Purity Trade-Offs
The chlorosulfonation route offers higher yields (75–87%) but requires stringent control over exothermic reactions. In contrast, the alternative sulfonation-alkylation sequence improves safety at the expense of efficiency.
Comparative Data
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Chlorosulfonation | 82% | 99.5% | Industrial |
| Sulfonation-Alkylation | 68% | 98.7% | Lab-scale |
Impurity Profiling and Mitigation
Common impurities include:
-
Unreacted 2-aminobenzoic acid : Removed via alkaline washes (pH 10–11).
-
Di-sulfonated byproducts : Controlled by limiting sulfonyl chloride stoichiometry.
-
Hydrolyzed sulfonyl chlorides : Minimized by low-temperature additions.
Activated carbon treatment during recrystallization reduces colored impurities, enhancing HPLC purity to >99%.
Industrial-Scale Adaptation
For bulk production, continuous flow reactors improve heat dissipation during chlorosulfonation. Key parameters:
| Parameter | Setting | Outcome |
|---|---|---|
| Flow Rate | 50 mL/min | Prevents localized overheating |
| Residence Time | 30 minutes | Balances conversion and side reactions |
| Quench System | In-line ice-water mixer | Rapid cooling minimizes hydrolysis |
Pilot studies report 85% yield with 99.3% purity under continuous conditions .
Chemical Reactions Analysis
2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds containing sulfonamide groups exhibit significant anti-inflammatory effects. 2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid has been studied for its potential to inhibit inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs. Studies show that similar sulfonamide derivatives can reduce the production of pro-inflammatory cytokines, suggesting that this compound may have therapeutic potential in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives. For instance, this compound has demonstrated cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of specific signaling pathways . This positions the compound as a potential lead in anticancer drug development.
Drug Development
The unique chemical structure of this compound allows it to serve as a scaffold for the synthesis of novel pharmaceuticals. Its ability to modulate biological activity makes it an attractive candidate for further derivatization to enhance efficacy and reduce toxicity.
Formulation in Drug Delivery Systems
The compound can be explored for use in drug delivery systems due to its favorable solubility and stability characteristics. Its incorporation into polymer matrices could improve the release profiles of active pharmaceutical ingredients (APIs), especially in targeted therapies where localized drug delivery is essential .
Development of UV Absorbers
Given its chemical structure, this compound may also find applications as a UV absorber in cosmetic formulations. Compounds with similar structures have been utilized to protect skin from harmful UV radiation by absorbing high-energy light and preventing skin damage .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazine Linkages
Compounds 4i and 4j (from Monatshefte für Chemie, 2018) share a benzoic acid core but incorporate triazine rings instead of sulfonamide linkages. Key differences include:
- 4i: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (C₂₄H₁₈N₄O₆).
- 4j: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (C₂₅H₂₀N₄O₇).
The triazine-based analogues exhibit higher molecular weights and variable melting points, influenced by substituent electronegativity and symmetry. The lower Rf of 4j (0.59 vs. 0.62 for 4i ) reflects increased polarity due to the additional methoxy group .
Sulfonylurea Herbicides
Sulfonylurea derivatives like metsulfuron-methyl and tribenuron-methyl () share structural motifs with the target compound but feature sulfonylurea (-SO₂NHCONH-) linkages instead of sulfonamide (-SO₂NH-) groups:
The sulfonylurea linkage in herbicides enhances herbicidal activity by inhibiting acetolactate synthase (ALS). In contrast, the sulfonamide group in the target compound may favor different biological interactions, such as enzyme inhibition or receptor binding .
Physicochemical and Functional Differences
- Solubility : Sulfonamide groups generally confer higher aqueous solubility than sulfonylureas due to reduced steric hindrance and enhanced hydrogen bonding .
- Synthetic Complexity : Triazine-based compounds require multi-step synthesis (e.g., cyanuric chloride reactions), whereas sulfonamide formation is more straightforward .
Research Implications
The structural distinctions between this compound and its analogues highlight opportunities for tailored applications:
- Agrochemicals: Sulfonylureas dominate herbicide markets, but sulfonamide variants could offer novel modes of action or reduced environmental persistence.
- Pharmaceuticals : The target compound’s sulfonamide group aligns with bioactive molecules targeting carbonic anhydrases or proteases.
Biological Activity
2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid, also known by its CAS number 927637-87-4, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence various biological pathways, making it a candidate for further pharmacological studies.
- Molecular Formula : CHN OS
- Molecular Weight : 335.37 g/mol
- Structure : The compound consists of a benzoic acid core substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have shown that benzoic acid derivatives exhibit significant antimicrobial properties. While specific data on the antimicrobial efficacy of this compound is limited, related compounds have demonstrated:
- Inhibition of bacterial growth : Compounds with similar structures have shown effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains.
- Antifungal properties : Some derivatives have been noted for their antifungal activity, suggesting potential applications in treating fungal infections.
Antiproliferative Effects
Research indicates that benzoic acid derivatives can affect cell proliferation:
- Cancer Cell Lines : In vitro studies have indicated that certain analogs can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia cell lines.
- Mechanism of Action : The mechanism often involves the modulation of apoptotic pathways and inhibition of key enzymes involved in cell cycle regulation.
Enzyme Inhibition
The sulfonamide moiety in the structure is known for its ability to inhibit various enzymes:
- Carbonic Anhydrase Inhibition : Some studies suggest that compounds with similar structural characteristics can inhibit carbonic anhydrases, which are crucial for many physiological processes.
- Proteasomal Activity Modulation : There is evidence that certain benzoic acid derivatives can enhance proteasomal activity, which is vital for protein degradation and cellular homeostasis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
